2-{[2-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[2-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, an ethoxycarbonyl group, and a cyclohexanecarboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Ethoxycarbonyl Group: This can be achieved through esterification reactions.
Attachment of the Hydrazinyl Group: This step involves the reaction of hydrazine with an appropriate intermediate.
Formation of the Cyclohexanecarboxylic Acid Group: This can be achieved through a series of reactions, including cyclization and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[2-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Ethoxycarbonyl Compounds: Molecules containing the ethoxycarbonyl group.
Cyclohexanecarboxylic Acid Derivatives: Compounds with similar cyclohexanecarboxylic acid groups.
Uniqueness
The uniqueness of 2-{[2-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid lies in its combination of functional groups and structural features, which may confer specific chemical and biological properties not found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[[2-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8/c1-3-30-22(29)19-12(2)32-17-9-8-13(10-16(17)19)31-11-18(25)23-24-20(26)14-6-4-5-7-15(14)21(27)28/h8-10,14-15H,3-7,11H2,1-2H3,(H,23,25)(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWQYLYCPCNWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NNC(=O)C3CCCCC3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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